

# Sulfo-Cy5.5 dUTP: A Comprehensive Guide for Single-Molecule Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cy5.5 dUTP

Cat. No.: B15138488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy5.5 deoxyuridine triphosphate (dUTP) in advanced single-molecule imaging techniques. Sulfo-Cy5.5, a bright and photostable far-red fluorescent dye, offers significant advantages for visualizing and quantifying biological processes at the nanoscale. Its incorporation into DNA enables precise localization and tracking of individual molecules, making it a valuable tool for super-resolution microscopy and single-molecule FRET studies.

## Introduction to Sulfo-Cy5.5 dUTP

**Sulfo-Cy5.5 dUTP** is a modified deoxynucleotide triphosphate that can be enzymatically incorporated into DNA strands by various DNA polymerases. The sulfonated cyanine 5.5 dye imparts excellent water solubility and brightness, with excitation and emission maxima in the far-red region of the spectrum, minimizing autofluorescence from cellular components.<sup>[1]</sup> These properties make it an ideal candidate for single-molecule localization microscopy (SMLM) techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and for single-molecule Förster Resonance Energy Transfer (smFRET) experiments.

## Photophysical Properties

Understanding the photophysical characteristics of Sulfo-Cy5.5 is crucial for designing and optimizing single-molecule imaging experiments.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~675 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	~694 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	~195,000 - 271,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][3]
Quantum Yield ( $\Phi$ )	~0.28	[2]
Solubility	High in aqueous solutions	[1]

## Applications in Single-Molecule Imaging

### Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of fluorophores at any given time, their precise locations can be determined, and a super-resolved image can be reconstructed. Sulfo-Cy5.5, like other cyanine dyes, can be induced to blink in the presence of specific imaging buffers, making it suitable for dSTORM.[4][5]

### Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring intramolecular and intermolecular distances and dynamics. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes. Sulfo-Cy5.5 can serve as an excellent acceptor for donor dyes like Cy3 or Cy3.5, enabling the study of conformational changes in nucleic acids and protein-DNA interactions at the single-molecule level.[6][7]

## Experimental Protocols

### Enzymatic Labeling of DNA with Sulfo-Cy5.5 dUTP

This protocol describes the incorporation of **Sulfo-Cy5.5 dUTP** into a DNA probe using nick translation. Other methods like random priming or PCR can also be adapted.[\[8\]](#)[\[9\]](#)

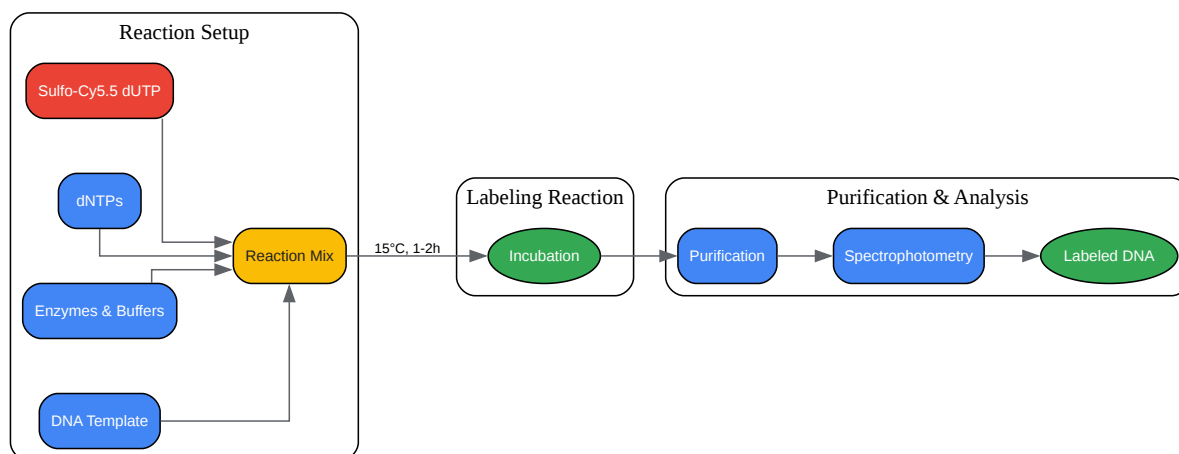
Materials:

- DNA template
- DNase I
- DNA Polymerase I
- dNTP mix (dATP, dCTP, dGTP)
- dTTP
- **Sulfo-Cy5.5 dUTP**
- 10x Nick Translation Buffer
- Nuclease-free water
- DNA purification kit

Procedure:

- In a microcentrifuge tube, combine the following:
  - DNA template (1 µg)
  - 10x Nick Translation Buffer (5 µL)
  - dNTP mix (without dTTP, 10 mM each) (1 µL)
  - dTTP (1 mM) (1 µL)
  - **Sulfo-Cy5.5 dUTP** (1 mM) (2 µL)
  - DNase I (diluted to an appropriate concentration) (1 µL)

- DNA Polymerase I (10 U/μL) (1 μL)
- Nuclease-free water to a final volume of 50 μL.
- Incubate the reaction at 15°C for 1-2 hours. The optimal incubation time and enzyme concentrations may need to be determined empirically.
- Stop the reaction by adding 5 μL of 0.5 M EDTA.
- Purify the labeled DNA probe using a DNA purification kit according to the manufacturer's instructions.
- Determine the degree of labeling by measuring the absorbance at 260 nm (for DNA) and ~675 nm (for Sulfo-Cy5.5).



[Click to download full resolution via product page](#)

**Fig. 1:** Workflow for enzymatic labeling of DNA with **Sulfo-Cy5.5 dUTP**.

## dSTORM Imaging Protocol

This protocol provides a general guideline for dSTORM imaging of cells labeled with Sulfo-Cy5.5. Optimization of the imaging buffer and laser powers is critical for achieving optimal blinking and high-quality super-resolution images.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Materials:

- Cells labeled with Sulfo-Cy5.5 probes
- dSTORM imaging buffer (see below)
- Microscope slides and coverslips (#1.5)
- Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~647 nm laser for excitation and a ~405 nm laser for reactivation, and an EMCCD or sCMOS camera.

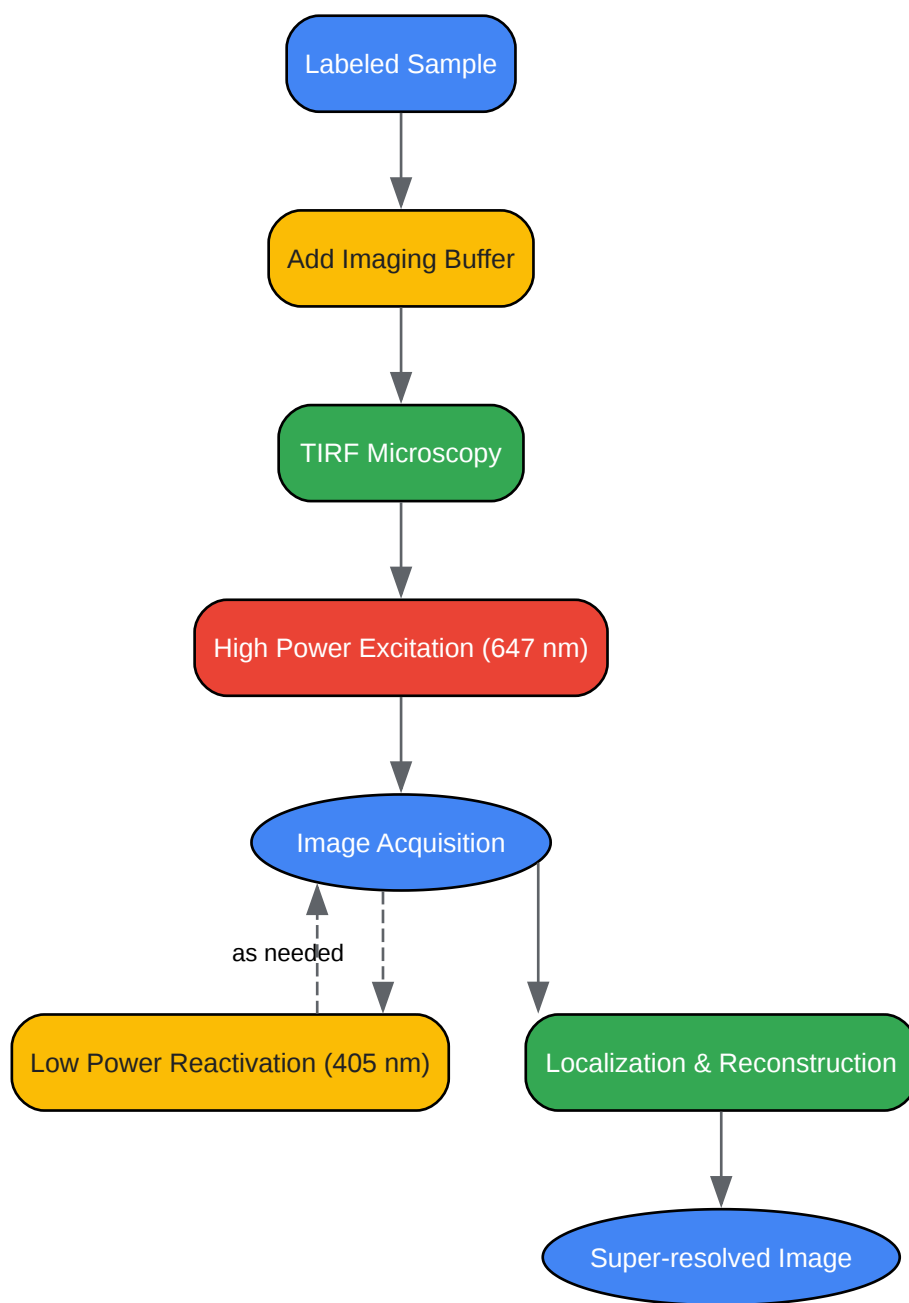
### dSTORM Imaging Buffer (Glox-based):

- 50 mM Tris-HCl (pH 8.0)
- 10 mM NaCl
- 10% (w/v) Glucose
- 500 µg/mL Glucose Oxidase
- 40 µg/mL Catalase
- 100 mM Mercaptoethylamine (MEA)

### Procedure:

- Prepare the dSTORM imaging buffer immediately before use.
- Mount the labeled cells on a microscope slide with a coverslip.
- Add the dSTORM imaging buffer to the sample.

- Place the slide on the TIRF microscope.
- Illuminate the sample with the 647 nm laser at a high power density to induce photoswitching of the Sulfo-Cy5.5 molecules to the dark state. A small population of molecules will spontaneously return to the fluorescent state.
- Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
- If necessary, use the 405 nm laser at a low power to reactivate fluorophores that have entered a long-lived dark state.
- Process the acquired image stack using a suitable localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event and reconstruct the super-resolved image.



[Click to download full resolution via product page](#)

**Fig. 2:** General workflow for dSTORM imaging.

## Single-Molecule FRET (smFRET) Protocol

This protocol outlines the steps for a prism-based TIRF smFRET experiment to study DNA conformational dynamics using a Cy3 (donor) and Sulfo-Cy5.5 (acceptor) pair.<sup>[6][7][16][17][18]</sup>

Materials:

- DNA labeled with both a donor (e.g., Cy3) and an acceptor (Sulfo-Cy5.5) fluorophore.
- Biotinylated DNA for surface immobilization.
- Streptavidin-coated quartz microscope slide.
- TIRF microscope with a ~532 nm laser for donor excitation and appropriate emission filters for detecting donor and acceptor fluorescence.
- smFRET imaging buffer (see below).

#### smFRET Imaging Buffer:

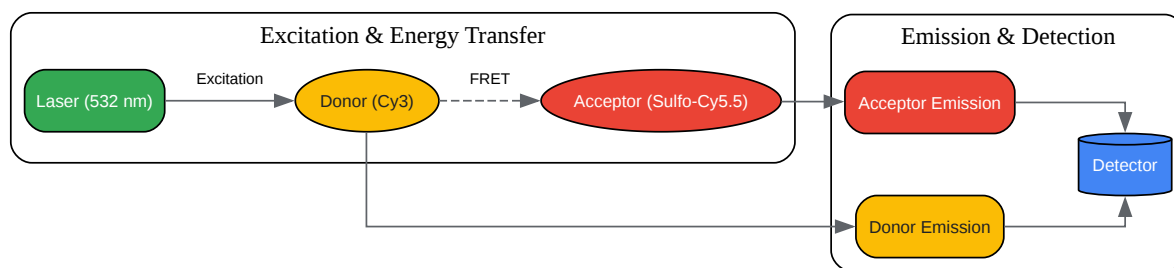
- 50 mM Tris-HCl (pH 7.5)
- 50 mM NaCl
- Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v glucose).
- Triplet state quencher (e.g., 1 mM Trolox).

#### Procedure:

- Assemble a flow chamber using a streptavidin-coated quartz slide and a coverslip.
- Incubate the chamber with a dilute solution of biotinylated, dual-labeled DNA to allow for surface immobilization.
- Wash the chamber to remove unbound DNA.
- Introduce the smFRET imaging buffer into the chamber.
- Illuminate the sample with the 532 nm laser in TIRF mode to excite the donor fluorophores.
- Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.



- Analyze the fluorescence intensity time traces for individual molecules to calculate the FRET efficiency ( $E = I_A / (I_D + I_A)$ ), where  $I_A$  is the acceptor intensity and  $I_D$  is the donor intensity.
- Correlate changes in FRET efficiency with conformational dynamics of the labeled molecule.



[Click to download full resolution via product page](#)

**Fig. 3:** Principle of a single-molecule FRET experiment.

## Data Presentation and Analysis

Quantitative data from single-molecule imaging experiments should be carefully analyzed to extract meaningful biological insights.

For dSTORM:

- **Localization Precision:** The precision with which the center of each fluorophore is determined. This is typically in the range of 10-30 nm.
- **Photon Count:** The number of photons detected per localization event. Higher photon counts lead to better localization precision.
- **Blinking Kinetics:** The on- and off-times of the fluorophore, which are influenced by the imaging buffer and laser power.

For smFRET:

- FRET Efficiency Histograms: Distributions of FRET efficiencies from a population of molecules, which can reveal different conformational states.
- Time Traces: Plots of donor and acceptor intensities and the corresponding FRET efficiency over time for individual molecules, showing dynamic transitions between states.

## Conclusion

**Sulfo-Cy5.5 dUTP** is a versatile and powerful tool for single-molecule imaging. Its favorable photophysical properties and ability to be enzymatically incorporated into DNA make it well-suited for a range of advanced microscopy techniques. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize **Sulfo-Cy5.5 dUTP** to unravel complex biological processes at the molecular level.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Sulfo-Cy5 dUTP | BroadPharm [broadpharm.com]
- 3. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Single-Molecule Super-Resolution Imaging | Nikon's MicroscopyU [microscopyu.com]
- 6. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccr.cancer.gov [ccr.cancer.gov]
- 10. biorxiv.org [biorxiv.org]

- 11. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolution Doubling in 3D-STORM Imaging through Improved Buffers | PLOS One [journals.plos.org]
- 13. augusta.edu [augusta.edu]
- 14. insights.oni.bio [insights.oni.bio]
- 15. Optimized protocol for combined PALM-dSTORM imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. epfl.ch [epfl.ch]
- To cite this document: BenchChem. [Sulfo-Cy5.5 dUTP: A Comprehensive Guide for Single-Molecule Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138488#sulfo-cy5-5-dutp-in-single-molecule-imaging-techniques]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

